REACTION_SMILES
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[Cl:1][c:2]1[cH:3][cH:4][c:5]([NH2:8])[cH:6][n:7]1.[F:9][c:10]1[c:11]([B:16]([OH:17])[OH:18])[cH:12][cH:13][cH:14][cH:15]1>>[c:2]1(-[c:11]2[c:10]([F:9])[cH:15][cH:14][cH:13][cH:12]2)[cH:3][cH:4][c:5]([NH2:8])[cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)c1ccccc1F
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Name
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Type
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product
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Smiles
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Nc1ccc(-c2ccccc2F)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |